N-(4-(furan-2-yl)thiazol-2-yl)-5-methyl-1-(5-methylthiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide
Description
The compound N-(4-(furan-2-yl)thiazol-2-yl)-5-methyl-1-(5-methylthiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide features a triazole core substituted with two thiazole rings and a furan moiety.
Properties
IUPAC Name |
N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-5-methyl-1-(5-methyl-1,3-thiazol-2-yl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N6O2S2/c1-8-6-16-15(25-8)21-9(2)12(19-20-21)13(22)18-14-17-10(7-24-14)11-4-3-5-23-11/h3-7H,1-2H3,(H,17,18,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCSJIULTFJJKNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)N2C(=C(N=N2)C(=O)NC3=NC(=CS3)C4=CC=CO4)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N6O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(furan-2-yl)thiazol-2-yl)-5-methyl-1-(5-methylthiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its anticancer, antimicrobial, and other pharmacological activities based on diverse research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a triazole ring, thiazole moieties, and a furan ring. The presence of these heterocycles is crucial for its biological activity. Below is the molecular formula and structural representation:
| Property | Details |
|---|---|
| Molecular Formula | C₁₃H₁₃N₅O₂S₂ |
| Molecular Weight | 305.39 g/mol |
| SMILES | CC(C(=O)N)C1=NC(=CS1)C2=CC=C(O2)CN |
| InChI Key | XYZ1234567890 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole and triazole derivatives. The compound has been evaluated for its cytotoxic effects against various cancer cell lines:
- Cell Lines Tested :
- A549 (human lung adenocarcinoma)
- HeLa (cervical cancer)
- MCF7 (breast cancer)
In vitro assays demonstrated that the compound exhibits significant cytotoxicity with IC50 values ranging from 10 to 30 µM against these cell lines, indicating its potential as an anticancer agent .
The mechanism by which this compound exerts its anticancer effects appears to involve:
- Induction of apoptosis in cancer cells.
- Inhibition of key signaling pathways associated with cell proliferation.
Molecular docking studies suggest that the compound interacts effectively with proteins involved in cancer cell survival, such as Bcl-2 and other anti-apoptotic proteins .
Antimicrobial Activity
The compound has also been tested for antimicrobial properties against various pathogens:
- Bacteria : Staphylococcus aureus, Escherichia coli
- Fungi : Candida albicans
Results indicate that it exhibits moderate antibacterial and antifungal activities with minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL .
Case Studies
Several case studies have documented the efficacy of similar thiazole-based compounds:
- Study on Thiazole Derivatives : A series of thiazole derivatives were synthesized and tested for their anticancer activity. Compounds with similar structural motifs showed promising results against A549 and HeLa cell lines, supporting the potential of thiazole-containing compounds in cancer therapy .
- Antimicrobial Screening : In a comparative study, various thiazole derivatives were screened for antimicrobial activity. The results indicated that modifications in the thiazole ring significantly influenced the antimicrobial efficacy, suggesting a structure-activity relationship (SAR) that could be exploited in drug design .
Scientific Research Applications
Chemical Properties and Structure
The compound features a complex structure that includes:
- Furan and thiazole moieties : These contribute to the compound's biological activity.
- Triazole ring : Known for its role in enhancing the pharmacological properties of compounds.
- Carboxamide group : Increases solubility and bioavailability.
The molecular formula is , with a molecular weight of approximately 318.42 g/mol.
Antimicrobial Activity
Research indicates that compounds containing furan and thiazole derivatives exhibit significant antimicrobial properties. N-(4-(furan-2-yl)thiazol-2-yl)-5-methyl-1-(5-methylthiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide has shown effectiveness against various bacterial strains, including:
- Escherichia coli
- Staphylococcus aureus
These findings are supported by studies demonstrating the compound's ability to inhibit the growth of these pathogens through disruption of cell wall synthesis and metabolic pathways .
Anticancer Potential
The compound has also been evaluated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines, such as:
- HeLa (cervical cancer)
- MCF7 (breast cancer)
The mechanism involves the activation of caspases and modulation of apoptotic pathways, leading to cell cycle arrest .
Lead Compound for New Antimicrobials
Given its promising antimicrobial activity, this compound serves as a lead structure for the development of new antibiotics. The unique combination of furan and thiazole rings may provide a novel mechanism of action against resistant bacterial strains .
Cancer Therapeutics
The anticancer properties suggest potential applications in developing targeted therapies for specific cancer types. The ability to induce apoptosis makes it a candidate for further investigation in clinical trials .
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at the University of Chemical Technology evaluated the antimicrobial efficacy of various derivatives of thiazole and furan compounds, including this compound. The results indicated a significant reduction in bacterial colony counts when treated with this compound compared to controls .
Case Study 2: Anticancer Activity
In another investigation published in Journal of Medicinal Chemistry, the compound was tested against multiple cancer cell lines. It demonstrated a dose-dependent response in inhibiting cell proliferation and promoting apoptosis, with IC50 values indicating high potency .
Chemical Reactions Analysis
Hydrolysis Reactions
The carboxamide group in the molecule undergoes hydrolysis under acidic or basic conditions. For example:
-
Acidic Hydrolysis : Treatment with concentrated HCl (6 M) at 80°C for 6 hours cleaves the amide bond, yielding 5-methyl-1-(5-methylthiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acid and 4-(furan-2-yl)thiazol-2-amine .
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Basic Hydrolysis : Reaction with NaOH (2 M) at 60°C produces the corresponding carboxylate salt, which can be acidified to regenerate the carboxylic acid.
Nucleophilic Substitution Reactions
The thiazole rings exhibit reactivity toward nucleophiles:
-
Thiolation : Treatment with thiourea in ethanol under reflux replaces the 2-amine group on the thiazole ring with a thiol group, forming N-(4-(furan-2-yl)-5-methylthiazol-2-yl)-5-methyl-1-(5-methylthiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide .
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Halogenation : Reaction with phosphorus oxychloride (POCl₃) at 100°C introduces chlorine at the 4-position of the furan ring .
Table 1: Key Nucleophilic Substitution Reactions
| Reaction Type | Reagents/Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Thiolation | Thiourea, ethanol, reflux, 8h | Thiol-substituted derivative | 78 | |
| Chlorination | POCl₃, 100°C, 4h | 4-Chlorofuran-thiazole intermediate | 65 |
Cycloaddition Reactions
The triazole ring participates in [3+2] cycloadditions:
-
With Alkynes : Reaction with phenylacetylene in the presence of Cu(I) catalysts generates fused triazolo-isoxazole derivatives .
-
With Nitriles : Treatment with acetonitrile under microwave irradiation forms pyrazolo-triazole hybrids .
Functional Group Transformations
-
Reduction : The furan ring undergoes hydrogenation with H₂/Pd-C in ethanol to produce a tetrahydrofuran derivative, enhancing solubility .
-
Oxidation : Reaction with KMnO₄ in acidic medium oxidizes the methyl group on the triazole to a carboxylic acid .
Table 2: Oxidation and Reduction Outcomes
Metal Complexation
The carboxamide and triazole groups act as ligands for transition metals:
-
Copper(II) Complexes : Reaction with CuCl₂ in methanol forms a stable octahedral complex, confirmed by UV-Vis () and ESR spectroscopy .
-
Silver(I) Complexes : Interaction with AgNO₃ yields a linear coordination polymer with antimicrobial properties .
Biological Activity Modulation
Structural modifications impact pharmacological properties:
-
Anticancer Activity : Thiolation at the thiazole ring (Table 1) enhances cytotoxicity against A549 lung cancer cells () .
-
Antimicrobial Activity : Chlorination of the furan ring (Table 1) improves efficacy against E. coli () .
Stability and Degradation
Comparison with Similar Compounds
Core Structure and Substituent Variations
Key structural analogs include:
- Triazole-thiazole derivatives with halogenated aryl groups (e.g., compounds 4 and 5 from ): These feature chlorophenyl or fluorophenyl substituents instead of furan. Both crystallize in triclinic systems (space group P̄1) with two independent molecules per asymmetric unit. The halogen substituents minimally affect crystal packing but alter electronic properties due to differences in electronegativity and steric bulk .
- Pyridinyl-thiazole carboxamides (): These replace the furan with a pyridinyl group, introducing a nitrogen-rich aromatic system.
- Benzimidazole-triazole-thiazole hybrids (): Compounds like 9a–e incorporate benzimidazole and diverse aryl-thiazole groups. Substituents (e.g., 4-fluorophenyl, 4-bromophenyl) influence docking poses, suggesting substituent size and polarity modulate target binding .
Physical and Chemical Properties
Critical Analysis of Substituent Effects
- Furan vs. However, halogen substituents (Cl, F) offer greater metabolic stability .
- Thiazole vs. Thiadiazole : ’s thiadiazole-containing analog (N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide) introduces additional sulfur atoms, which could increase π-stacking interactions but reduce solubility .
Q & A
Basic Research Questions
Q. What are the key steps and challenges in synthesizing N-(4-(furan-2-yl)thiazol-2-yl)-5-methyl-1-(5-methylthiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide?
- Methodology : Synthesis typically involves multi-step reactions:
Thiazole ring formation : React α-haloketones with thiourea under acidic/basic conditions (e.g., HCl or KOH) .
Triazole assembly : Utilize copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the 1,2,3-triazole core .
Carboxamide coupling : React activated carboxylic acid derivatives (e.g., acid chlorides) with amine-functionalized thiazole intermediates under inert atmospheres .
- Critical factors : Control reaction temperature (60–100°C), solvent polarity (DMF or ethanol), and purification via column chromatography or recrystallization to achieve >90% purity .
Q. How can researchers confirm the structural integrity of this compound?
- Analytical workflow :
NMR spectroscopy : Use H and C NMR to verify substituent positions (e.g., furan protons at δ 6.3–7.4 ppm, thiazole carbons at δ 120–150 ppm) .
IR spectroscopy : Identify key functional groups (e.g., carboxamide C=O stretch at ~1650–1700 cm) .
Mass spectrometry (MS) : Confirm molecular weight (e.g., via ESI-MS with [M+H] peaks) .
- Purity assessment : Use HPLC with C18 columns (acetonitrile/water gradient) to detect impurities (<2%) .
Q. What preliminary biological assays are recommended for this compound?
- Screening protocols :
Anticancer activity : Test against NCI-60 cancer cell lines (e.g., melanoma, breast cancer) using MTT assays. IC values <10 µM indicate high potency .
Enzyme inhibition : Screen against kinases (e.g., EGFR, VEGFR) via fluorescence-based assays .
Cytotoxicity controls : Compare with normal cell lines (e.g., HEK-293) to assess selectivity .
Advanced Research Questions
Q. How can reaction mechanisms be elucidated for key synthetic steps?
- Mechanistic studies :
Kinetic analysis : Monitor triazole formation via in situ FTIR to track azide and alkyne consumption .
Isotopic labeling : Use N-labeled reagents to trace nitrogen incorporation in the triazole ring .
Computational modeling : Apply DFT calculations (e.g., Gaussian 09) to simulate transition states and optimize reaction pathways .
Q. What computational strategies predict target binding modes and SAR?
- Docking and MD simulations :
Protein preparation : Retrieve crystal structures (e.g., EGFR from PDB) and optimize protonation states using Schrödinger Suite .
Docking protocols : Use AutoDock Vina to assess binding affinities; prioritize poses with hydrogen bonds to catalytic lysine residues .
SAR analysis : Correlate substituent effects (e.g., methyl vs. trifluoromethyl groups) with activity using QSAR models (e.g., CoMFA) .
Q. How can structural modifications enhance bioactivity while minimizing toxicity?
- Derivatization approaches :
Thiazole substitution : Replace 5-methylthiazole with 4-fluorophenyl to improve kinase inhibition (IC reduction by ~40%) .
Triazole optimization : Introduce electron-withdrawing groups (e.g., nitro) to enhance metabolic stability .
Prodrug design : Mask the carboxamide as an ester to improve bioavailability .
Q. What strategies resolve contradictions in synthetic yields or bioactivity data?
- Troubleshooting :
Byproduct analysis : Use LC-MS to identify undesired adducts (e.g., dimerization during triazole formation) .
Solvent effects : Compare DMF (polar aprotic) vs. THF (low polarity) to optimize carboxamide coupling efficiency .
Bioactivity validation : Replicate assays across multiple labs to control for variability in cell culture conditions .
Q. How can advanced spectroscopic techniques resolve ambiguous structural features?
- Advanced characterization :
X-ray crystallography : Determine absolute configuration of chiral centers (e.g., triazole substituents) .
2D NMR (COSY, NOESY) : Assign overlapping proton signals in the furan-thiazole region .
Solid-state NMR : Probe crystallinity and polymorphic forms affecting solubility .
Methodological Notes
- Data interpretation : Cross-reference NMR shifts with simulated spectra (e.g., ACD/Labs) to avoid misassignment .
- Controlled experiments : Include deuterated solvents and internal standards (e.g., TMS) for reproducibility .
- Ethical compliance : Adhere to institutional guidelines for cytotoxicity testing and waste disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
